molecular formula C13H11N3O2S2 B5576731 5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide

5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide

Cat. No.: B5576731
M. Wt: 305.4 g/mol
InChI Key: JTPVYECKRLSZCG-UHFFFAOYSA-N
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Description

5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide is a heterocyclic compound that combines the structural features of benzothiazole and furan. Benzothiazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Furan derivatives are also significant due to their presence in various natural products and their biological activities . The combination of these two moieties in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.

Scientific Research Applications

5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide typically involves the condensation of 2-aminobenzenethiol with furan-2-carbohydrazide under specific reaction conditions. One common method includes the use of a suitable solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions . The reaction may also require the presence of a catalyst or an acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.

    Furan derivatives: Compounds with the furan ring also show a range of biological activities.

Uniqueness

5-(Benzothiazol-2-ylthiomethyl)furan-2-carbohydrazide is unique due to the combination of benzothiazole and furan moieties, which may result in synergistic effects and enhanced biological activities compared to individual benzothiazole or furan derivatives.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c14-16-12(17)10-6-5-8(18-10)7-19-13-15-9-3-1-2-4-11(9)20-13/h1-6H,7,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPVYECKRLSZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(O3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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